Dipivefrin-d6 (hydrochloride)
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Overview
Description
Dipivefrin-d6 (hydrochloride) is a deuterated form of dipivefrin hydrochloride, which is a prodrug of epinephrine. It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The deuterated form, Dipivefrin-d6, is used in scientific research to study the pharmacokinetics and metabolic pathways of dipivefrin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipivefrin hydrochloride is synthesized through the diesterification of epinephrine with pivalic acid. The process involves the following steps:
Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.
Esterification: The product undergoes esterification with pivaloyl chloride to form 4-(2-chloroacetyl)-1,2-dipivaloyloxybenzene.
Nucleophilic Substitution: The ester is then reacted with N-methylbenzylamine to form 1-(3,4-dipivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.
Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin
Industrial Production Methods
The industrial production of dipivefrin hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to achieve a final product with a purity of 98.98% .
Chemical Reactions Analysis
Types of Reactions
Dipivefrin-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to form epinephrine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes in the eye.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The primary product formed from the hydrolysis of dipivefrin-d6 (hydrochloride) is epinephrine .
Scientific Research Applications
Dipivefrin-d6 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dipivefrin.
Metabolic Pathways: Investigating the metabolic pathways and biotransformation of dipivefrin in the body.
Ophthalmology: Researching its efficacy and safety in reducing intraocular pressure in glaucoma patients.
Mechanism of Action
Dipivefrin-d6 (hydrochloride) is a prodrug that is hydrolyzed to epinephrine in the eye. The liberated epinephrine stimulates α- and β-adrenergic receptors, leading to a decrease in aqueous humor production and an increase in outflow facility. This dual action helps reduce intraocular pressure in patients with chronic open-angle glaucoma .
Comparison with Similar Compounds
Similar Compounds
Epinephrine: The active form of dipivefrin, used directly in some treatments.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Brimonidine: An α-adrenergic agonist used to reduce intraocular pressure.
Uniqueness
Dipivefrin-d6 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its prodrug nature enhances its lipophilicity, improving its penetration into the anterior chamber of the eye and reducing side effects compared to direct epinephrine administration .
Properties
Molecular Formula |
C19H30ClNO5 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[4-[1-hydroxy-2-(methylamino)ethyl]-2-(3,3,3-trideuterio-2,2-dimethylpropanoyl)oxyphenyl] 3,3,3-trideuterio-2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3; |
InChI Key |
VKFAUCPBMAGVRG-VSHASNCGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Origin of Product |
United States |
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